REACTION_CXSMILES
|
[CH:1]([C:3]1[C:7]2[NH:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:6]=2[O:5][CH:4]=1)=O.Cl.[NH2:15]O>CN(C=O)C>[C:1]([C:3]1[C:7]2[NH:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:6]=2[O:5][CH:4]=1)#[N:15] |f:1.2|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=COC2=C1NC(=C2)C(=O)O
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Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between EtOAc (20 mL) and H2O (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (3×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with H2O and saturated aq NaCl
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed over silica gel (0 to 40% MeOH in CH2Cl2 over 30 min)
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=COC2=C1NC(=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 mg | |
YIELD: PERCENTYIELD | 2.1% | |
YIELD: CALCULATEDPERCENTYIELD | 2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |